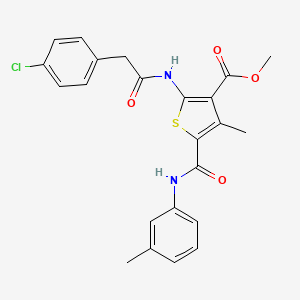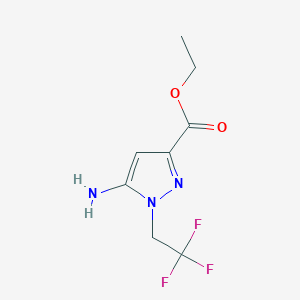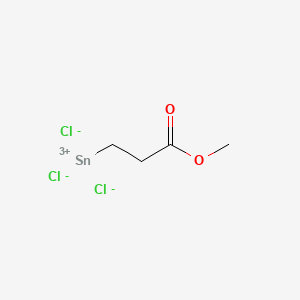![molecular formula C10H13F2NO B12066751 1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine](/img/structure/B12066751.png)
1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine is an organic compound with the molecular formula C10H13F2NO It is characterized by the presence of a difluoroethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety
Métodos De Preparación
The synthesis of 1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyacetophenone and 2,2-difluoroethanol.
Reaction Conditions: The hydroxyl group of 4-hydroxyacetophenone is first converted to a leaving group, such as a tosylate, using tosyl chloride and pyridine. This intermediate is then reacted with 2,2-difluoroethanol in the presence of a base like potassium carbonate to form the difluoroethoxy derivative.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as LiAlH4 or NaBH4.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The difluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine can be compared with other similar compounds, such as:
This compound hydrochloride: This compound is the hydrochloride salt form and has similar chemical properties but different solubility and stability characteristics.
1-(3-(2,2-Difluoroethoxy)phenyl)ethan-1-amine: This isomer has the difluoroethoxy group attached to the meta position of the phenyl ring, resulting in different chemical reactivity and biological activity.
2-(2,2-Difluoroethoxy)ethanol: This compound lacks the ethanamine moiety and is used as a solvent or intermediate in organic synthesis.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H13F2NO |
|---|---|
Peso molecular |
201.21 g/mol |
Nombre IUPAC |
1-[4-(2,2-difluoroethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C10H13F2NO/c1-7(13)8-2-4-9(5-3-8)14-6-10(11)12/h2-5,7,10H,6,13H2,1H3 |
Clave InChI |
JYOKSWMVKDLNIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)OCC(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12066676.png)


![6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate](/img/structure/B12066692.png)




![3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate](/img/structure/B12066731.png)
![11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol](/img/structure/B12066742.png)




